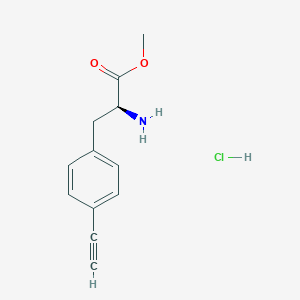

Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride, also known as MAEP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of amino acid derivatives and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).

Applications De Recherche Scientifique

Enantioselective Synthesis

An efficient stereoselective synthesis method for Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a compound structurally related to the one , was developed. This synthesis method is crucial for the production of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. The process involves hydrogenation of enantiomeric enamine with Pd(OH)2C, followed by the removal of the chiral auxiliary under mild conditions. This method could potentially be applied to synthesize related compounds, including Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate hydrochloride (Zhong et al., 1999).

Anticancer Activity

Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and its derivatives were synthesized and evaluated for their potential anticancer activity. The study focused on structure modification and resulted in the synthesis of compounds with potent HDAC inhibitory action. These compounds selectively inhibited the proliferation of colon cancer cells, demonstrating their potential as anticancer agents. Such research underlines the importance of structural modifications in developing new therapeutic agents (Rayes et al., 2020).

Catalysis and Material Science

The study on the methoxycarbonylation of ethene to produce methyl propanoate revealed a highly active and selective catalyst based on a new zero-valent palladium complex. This research is significant for industrial chemistry, showing the potential of novel catalysts in improving the efficiency and selectivity of chemical processes. Such catalysts could be utilized in various synthetic applications, including the production of Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate hydrochloride (Clegg et al., 1999).

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2;/h1,4-7,11H,8,13H2,2H3;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUFAADHNFOMDU-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C#C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline](/img/structure/B2780155.png)

![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(2-furyl)ethyl]propanamide](/img/structure/B2780159.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2780161.png)

![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2780163.png)

![2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2780164.png)

![Imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride](/img/structure/B2780165.png)

![N-(3-bromophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2780166.png)

![9-Ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole](/img/structure/B2780168.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2780173.png)